molecular formula C10H12N2O2S B14394929 1-[(2-Nitrophenyl)sulfanyl]pyrrolidine CAS No. 89876-76-6

1-[(2-Nitrophenyl)sulfanyl]pyrrolidine

Katalognummer: B14394929
CAS-Nummer: 89876-76-6
Molekulargewicht: 224.28 g/mol
InChI-Schlüssel: KCXPETZFPNNMCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2-Nitrophenyl)sulfanyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 2-nitrophenylsulfanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Nitrophenyl)sulfanyl]pyrrolidine typically involves the reaction of pyrrolidine with 2-nitrobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(2-Nitrophenyl)sulfanyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed:

    Reduction of the nitro group: This reaction yields 1-[(2-Aminophenyl)sulfanyl]pyrrolidine.

    Substitution reactions: These can yield various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-[(2-Nitrophenyl)sulfanyl]pyrrolidine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[(2-Nitrophenyl)sulfanyl]pyrrolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The sulfanyl group can also participate in binding interactions with proteins and enzymes, influencing their activity.

Vergleich Mit ähnlichen Verbindungen

    Pyrrolidine: A simple nitrogen-containing heterocycle.

    2-Nitrobenzenethiol: The precursor used in the synthesis of 1-[(2-Nitrophenyl)sulfanyl]pyrrolidine.

    1-[(2-Aminophenyl)sulfanyl]pyrrolidine: A derivative formed by the reduction of the nitro group.

Uniqueness: this compound is unique due to the presence of both a nitro group and a sulfanyl group attached to the pyrrolidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

89876-76-6

Molekularformel

C10H12N2O2S

Molekulargewicht

224.28 g/mol

IUPAC-Name

1-(2-nitrophenyl)sulfanylpyrrolidine

InChI

InChI=1S/C10H12N2O2S/c13-12(14)9-5-1-2-6-10(9)15-11-7-3-4-8-11/h1-2,5-6H,3-4,7-8H2

InChI-Schlüssel

KCXPETZFPNNMCV-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)SC2=CC=CC=C2[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.